5-Chloroquinolin-8-ol hydrochloride
Description
The exact mass of the compound 5-Chloroquinolin-8-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
25395-13-5 |
|---|---|
Molecular Formula |
C9H7Cl2NO |
Molecular Weight |
216.06 g/mol |
IUPAC Name |
5-chloroquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H6ClNO.ClH/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-5,12H;1H |
InChI Key |
QKWIORGVGGOEFG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Cl.Cl |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)Cl.Cl |
Other CAS No. |
25395-13-5 |
Pictograms |
Corrosive; Irritant |
Related CAS |
130-16-5 (Parent) |
Synonyms |
5-chloro-8-hydroxyquinoline 5-chloro-8-hydroxyquinoline hydrochloride |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Cloxyquin has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it possesses activity against bacteria, fungi, and protozoa, making it a candidate for treating infections caused by these organisms. Specifically, cloxyquin has been shown to have antituberculosis activity against multidrug-resistant strains of Mycobacterium tuberculosis .
Table 1: Antimicrobial Efficacy of Cloxyquin
| Pathogen Type | Activity | Reference |
|---|---|---|
| Bacteria | Effective against M. tuberculosis | |
| Fungi | Antifungal properties | |
| Protozoa | Antiamebic activities |
Cancer Research
Recent studies have explored the potential of cloxyquin in overcoming multidrug resistance (MDR) in cancer treatments. A library of compounds derived from 8-hydroxyquinoline was designed, revealing that substituents like chlorine at specific positions enhanced the anticancer activity against MDR cells. The structural modifications of cloxyquin derivatives were found to increase selectivity and efficacy in targeting resistant cancer cells .
Case Study: Structure-Activity Relationship
A study on Mannich bases derived from cloxyquin indicated that halogen substitutions significantly influenced the cytotoxicity and selectivity against MDR cancer cells. The findings suggest that cloxyquin derivatives with specific modifications could serve as effective anticancer agents .
Agricultural Applications
Cloxyquin is utilized as a component in herbicides. It plays a role in the synthesis of cloquintocet-mexyl, an active ingredient in herbicides used to control weed growth in various crops . Additionally, it has been identified as an animal feed additive and a disinfectant, showcasing its versatility beyond medicinal uses.
Table 2: Agricultural Uses of Cloxyquin
| Application Type | Description | Reference |
|---|---|---|
| Herbicide | Component in cloquintocet-mexyl | |
| Animal Feed Additive | Enhances nutritional value | |
| Disinfectant | Used for sterilization purposes |
Material Science Applications
Cloxyquin is also being investigated for its catalytic properties. Research has shown that bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II), derived from cloxyquin, acts as a catalyst for the formation of oligomers under specific conditions . This application highlights the compound's potential utility in polymer chemistry and materials development.
Preparation Methods
Reaction Mechanism and Raw Materials
The Skraup cyclization, traditionally employed for quinoline synthesis, faces challenges such as tar formation and exothermicity when using sulfuric acid and glycerin. The patent CN108191753A addresses these issues by substituting sulfuric acid with hydrochloric acid (15–35% concentration) and introducing methacrylaldehyde as a cyclization agent. This modification eliminates the need for glycerin, thereby preventing the in situ generation of methacrylaldehyde and subsequent tar formation.
The reaction proceeds via:
-
Condensation : 4-Chloro-2-aminophenol and 4-chloro-2-nitrophenol (molar ratio 2:0.95–1.05) react in hydrochloric acid at 90°C to form an intermediate imine.
-
Cyclization : Methacrylaldehyde (molar ratio 2:3–3.4 relative to 4-chloro-2-aminophenol) is added dropwise with glacial acetic acid, facilitating quinoline ring closure.
-
Crystallization : Cooling the reaction mixture precipitates 5-chloro-8-hydroxyquinoline hydrochloride, which is purified via activated carbon decolorization and pH-adjusted recrystallization.
Process Optimization and Scalability
The patent exemplifies a 1,000-liter reactor process (Table 1):
| Parameter | Example 3 | Example 4 | Example 5 |
|---|---|---|---|
| Hydrochloric Acid (%) | 25 | 30 | 30 |
| Methacrylaldehyde (kg) | 45 | 45 | 45 |
| Glacial Acetic Acid (kg) | 22.5 | 11.2 | 22.5 |
| Yield (%) | 95 | 102 | 105 |
| Purity (HPLC, %) | 98 | 97 | 97 |
Key Observations :
-
Higher hydrochloric acid concentrations (30%) improve yield by enhancing protonation of the intermediate.
-
Excess methacrylaldehyde (3.4:2 molar ratio) drives cyclization to completion but requires controlled dropwise addition to manage exotherms.
-
Glacial acetic acid acts as a proton shuttle, reducing side reactions like sulfonation.
Perkin Condensation Route for Derivative Synthesis
Yield and Limitations
-
Intermediate Yields : 32–57% for 4a–4d after column chromatography.
-
Challenges : Extended reflux times (48 hours) and sensitivity to substituents on benzaldehyde limit scalability.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
| Metric | Skraup Cyclization | Perkin Condensation |
|---|---|---|
| Yield | 95–105% | 32–57% (intermediate) |
| Purity | 97–98% | Not specified |
| Reaction Time | 6–7 hours | 48–72 hours |
| Scalability | 1,000-L reactor | Laboratory scale |
The Skraup method’s use of inexpensive hydrochloric acid and streamlined workup makes it industrially superior, whereas the Perkin route is reserved for specialized derivatives.
Byproduct Management
-
Tar Suppression : The Skraup process reduces tar yield to <2% by avoiding methacrylaldehyde generation.
-
Sulfonation Avoidance : Hydrochloric acid minimizes sulfonation side reactions common in traditional Skraup syntheses.
Purification and Characterization
Crystallization Techniques
Analytical Validation
-
HPLC : Purity assessed using C18 columns with UV detection at 254 nm.
-
H-NMR : Characteristic peaks include δ 8.44 ppm (quinoline H-2) and δ 7.72 ppm (styryl -CH=CH-).
Industrial Applications and Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-Chloroquinolin-8-ol hydrochloride, and what yields are typically achieved?
- Methodological Answer : A common synthesis involves reacting the precursor (e.g., 8-hydroxyquinoline derivative) with hydrochloric acid under controlled conditions. For example, a yield of 49% was reported using 1N HCl in water at 111°C for 24 hours . Key steps include:
- Reagent : Hydrochloric acid (1N).
- Temperature : 111°C.
- Reaction Time : 24 hours.
- Purification : Crystallization from aqueous solution.
Researchers should optimize stoichiometry and monitor reaction progress via TLC or HPLC.
Q. What safety precautions are essential when handling 5-Chloroquinolin-8-ol hydrochloride in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH/EN 166-compliant eye protection .
- Ventilation : Work in a fume hood to prevent inhalation of dust or aerosols .
- Storage : Store in a dry, cool environment (2–8°C) away from oxidizers .
- Spill Management : Collect spills using non-sparking tools and dispose of in sealed containers .
Q. How is the crystal structure of 5-Chloroquinolin-8-ol hydrochloride determined, and what software is recommended?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX program suite (e.g., SHELXL, SHELXS) is widely used for refinement and structure solution due to its robustness with small-molecule crystallography . Key steps include:
- Data Collection : High-resolution diffraction data.
- Refinement : Use SHELXL for least-squares refinement, incorporating hydrogen atom positions and thermal displacement parameters .
- Validation : Check for R-factor convergence and electron density residuals .
Advanced Research Questions
Q. How can synthetic yields of 5-Chloroquinolin-8-ol hydrochloride be improved, and what mechanistic insights guide optimization?
- Methodological Answer :
- Catalysis : Explore acid catalysts (e.g., Lewis acids) to enhance chlorination efficiency.
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Reaction Monitoring : Use in-situ techniques like FTIR or NMR to track intermediate formation.
- Byproduct Analysis : Identify side products (e.g., dichloro derivatives) via LC-MS and adjust reaction stoichiometry to suppress their formation .
Q. What computational methods are used to analyze the electronic and structural properties of 5-Chloroquinolin-8-ol derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond critical points (BCPs) and electron density distributions to predict reactivity. For example, studies on (5-chloro-quinolin-8-yloxy) acetic acid revealed distinct BCPs for C-Cl and O-H bonds, influencing hydrogen-bonding interactions .
- Molecular Dynamics (MD) : Simulate solvation effects and stability under varying pH conditions.
- Software : Gaussian or ORCA for DFT; GROMACS for MD .
Q. How should researchers address discrepancies in toxicity data across safety data sheets (SDS)?
- Methodological Answer :
- Data Cross-Validation : Compare SDS entries for consistency (e.g., acute oral toxicity classifications in , and 18).
- Experimental Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) or zebrafish embryo toxicity models.
- Literature Review : Prioritize peer-reviewed studies over SDS for hazard classification. For example, classifies the compound as a skin irritant (Category 2), while lists additional sensitization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
